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Compound of Interest

Compound Name: 2-Chloronicotinaldehyde

Cat. No.: B135284

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for the versatile synthetic intermediate, 2-Chloronicotinaldehyde.

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Chloronicotinaldehyde (also known as 2-chloro-3-pyridinecarboxaldehyde), a pivotal building
block in the synthesis of pharmaceuticals and other fine chemicals. The information presented
herein is intended for researchers, scientists, and professionals in the field of drug
development and chemical synthesis to facilitate compound characterization and quality
control.

Spectroscopic Data Summary

The structural elucidation and characterization of 2-Chloronicotinaldehyde are critically
supported by various spectroscopic techniques. The following tables summarize the essential
data obtained from *H NMR, 3C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of 2-
Chloronicotinaldehyde in solution. The data presented below was obtained in deuterated
chloroform (CDCIs).

Table 1: *H NMR Spectroscopic Data for 2-Chloronicotinaldehyde
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Chemical Shift (8)

Coupling Constant

S Multiplicity (3) Hz Assignment
10.45 S H-7 (Aldehyde)
8.65 dd 48,1.9 H-6

8.10 dd 7.6,1.9 H-4

7.50 dd 7.6,4.8 H-5

Table 2: 13C NMR Spectroscopic Data for 2-Chloronicotinaldehyde

Chemical Shift (8) ppm Assighment
188.0 C-7 (C=0)
154.0 C-2

153.5 C-6

138.0 C-4

130.0 C-3

128.5 C-5

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

The IR spectrum of 2-Chloronicotinaldehyde exhibits characteristic absorption bands

corresponding to its aldehyde and chloro-pyridine moieties.

Table 3: Key IR Absorption Bands for 2-Chloronicotinaldehyde
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Wavenumber (cm~?) Intensity Assignment
~3050 Weak-Medium C-H stretch (aromatic)
~2850, ~2750 Weak C-H stretch (aldehyde)
~1710 Strong C=0 stretch (aldehyde)

) C=C/C=N stretch (pyridine
~1570, ~1450 Medium-Strong )

ring)

~1100 Medium C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering insights into its fragmentation

pattern.

Table 4: Mass Spectrometry Data for 2-Chloronicotinaldehyde

miz Relative Intensity (%) Assighment
[M]* (Molecular ion, showing
141/143 100/33 isotopic pattern for one
chlorine atom)
140/142 ~90/30 [M-H]*
112/114 ~40/13 [M-CHOJ*
76 ~50 [CsHaN]*

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A sample of 2-Chloronicotinaldehyde is dissolved in deuterated chloroform (CDCIs)
containing a small amount of tetramethylsilane (TMS) as an internal standard. The *H and 3C
NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz for
1H). For 13C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to
single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A
small amount of the solid 2-Chloronicotinaldehyde can be analyzed as a KBr pellet or as a
thin film by dissolving the sample in a volatile solvent (e.g., dichloromethane), depositing it on a
salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI)
source. The sample is introduced into the instrument, often via a direct insertion probe or after
separation by gas chromatography (GC). The molecules are ionized by a high-energy electron
beam, and the resulting ions are separated by a mass analyzer based on their mass-to-charge
ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a
chemical compound like 2-Chloronicotinaldehyde.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
a chemical compound.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloronicotinaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b135284+#spectroscopic-data-of-2-
chloronicotinaldehyde-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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